1-(3-Ethylsulfanylazepan-1-yl)prop-2-en-1-one
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Overview
Description
“1-(3-Ethylsulfanylazepan-1-yl)prop-2-en-1-one” is likely an organic compound that contains a prop-2-en-1-one group, which is a type of unsaturated ketone, and a 3-Ethylsulfanylazepan-1-yl group, which is a type of cyclic compound .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like single-crystal X-ray diffraction . The compound likely has a complex three-dimensional structure due to the presence of the cyclic azepane ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as chalcones, can undergo a variety of reactions, including condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using a variety of techniques. For example, the mechanical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations .Properties
IUPAC Name |
1-(3-ethylsulfanylazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-3-11(13)12-8-6-5-7-10(9-12)14-4-2/h3,10H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPALCWUBROVHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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